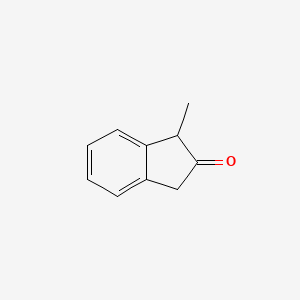

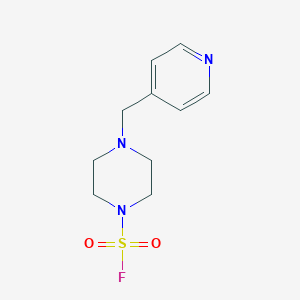

![molecular formula C13H18N2O B2783735 (1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1266843-56-4](/img/structure/B2783735.png)

(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol” is a complex organic compound. It contains a bicyclic structure, which is a structure in organic chemistry where two rings share more than two atoms in common . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene, and one of the simplest aromatic systems .

Synthesis Analysis

The synthesis of such complex bicyclic structures often involves multiple steps and requires careful planning . One common approach is the intramolecular cyclopropanation of epoxy compounds . Another approach involves the use of a three-component coupling reaction of alk-4-enyl iodides with CO and alkenes in the presence of zinc .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic structure and the pyridine ring. The stereochemistry at the 1R and 5S positions will also play a significant role in the overall shape and properties of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyridine ring and the hydroxyl group. The pyridine ring is electron-deficient and can undergo electrophilic substitution reactions . The hydroxyl group can participate in a variety of reactions, including esterification and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine ring could make the compound somewhat polar, and the hydroxyl group could enable it to form hydrogen bonds .Scientific Research Applications

Stereoselective Synthesis and Chemical Characterization

The compound (1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol, related to potent inhibitors and pharmacologically interesting compounds, has been the focus of various research efforts aimed at understanding its synthesis, stereochemistry, and potential applications in medicinal chemistry. One key study describes the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, highlighting the precise stereochemical manipulation required to achieve desired pharmacological properties (Zecheng Chen et al., 2010).

Structural and Spectroscopic Analysis

Structural and spectroscopic analyses are crucial for understanding the conformation and reactivity of chemical compounds. A study on related azabicyclooctan-ols, including spectroscopic studies, provides insight into the conformation of these compounds, which is essential for their biological activity and interaction with biological targets. This research aids in the development of pharmacologically active compounds by offering a deeper understanding of their structural properties (I. Iriepa et al., 2001).

Potential Therapeutic Applications

Research into derivatives of this compound also explores their potential therapeutic applications. One study identifies a novel selective agonist of the α7 neuronal nicotinic acetylcholine receptor, indicating potential use in treating cognitive impairment associated with neurological disorders. Such findings underscore the importance of this compound in developing new therapies for cognitive disorders, including schizophrenia (A. Mazurov et al., 2012).

Future Directions

Mechanism of Action

Target of Action

The compound “8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol” is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with a variety of targets, including various neurotransmitter receptors and transporters.

Mode of Action

Tropane alkaloids typically act as competitive antagonists or inhibitors, binding to the active site of their target proteins and preventing the normal substrate from interacting with these sites .

Biochemical Pathways

Tropane alkaloids are known to affect several pathways, particularly those involving neurotransmitters such as acetylcholine and dopamine . By binding to receptors and transporters involved in these pathways, tropane alkaloids can alter neurotransmitter levels and disrupt normal signaling processes.

Result of Action

By analogy with other tropane alkaloids, it might be expected to alter neurotransmitter levels and disrupt normal cellular signaling processes .

properties

IUPAC Name |

8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13-7-11-4-5-12(8-13)15(11)9-10-3-1-2-6-14-10/h1-3,6,11-13,16H,4-5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFISUMYIASSIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2CC3=CC=CC=N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide](/img/structure/B2783654.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2783656.png)

![N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-Benzamide](/img/structure/B2783658.png)

![3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2783665.png)

![2-(ethylthio)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2783669.png)

![2-(morpholin-4-ylmethyl)-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole](/img/structure/B2783670.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2783674.png)